molecular formula C27H46 B081334 5beta-Cholest-23-ene, (Z)- CAS No. 14949-12-3

5beta-Cholest-23-ene, (Z)-

Cat. No. B081334
CAS RN: 14949-12-3
M. Wt: 370.7 g/mol
InChI Key: USMUKFZHEVHSLG-LOAZMKSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholest-23-ene, (Z)- is a compound that belongs to the class of cholesterol derivatives. It is a naturally occurring molecule that has been found to have several important applications in scientific research.

Mechanism Of Action

The mechanism of action of 5beta-Cholest-23-ene, (Z)- is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 5beta-Cholest-23-ene, (Z)- has been found to modulate the activity of certain transcription factors such as NF-kappaB, which are involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

5beta-Cholest-23-ene, (Z)- has several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to reduce the proliferation and migration of cancer cells. Furthermore, 5beta-Cholest-23-ene, (Z)- has been found to have a protective effect on the liver and has been studied for its potential use in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5beta-Cholest-23-ene, (Z)- in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to have a good safety profile and is well-tolerated by animals. However, one of the limitations of using 5beta-Cholest-23-ene, (Z)- is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5beta-Cholest-23-ene, (Z)-. One area of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5beta-Cholest-23-ene, (Z)- and its potential use in the treatment of various diseases. Finally, more research is needed to explore the potential use of 5beta-Cholest-23-ene, (Z)- in combination with other drugs for the treatment of complex diseases such as cancer and inflammatory disorders.
Conclusion
In conclusion, 5beta-Cholest-23-ene, (Z)- is a naturally occurring compound that has several important applications in scientific research. It has potent anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential use in the clinic.

Synthesis Methods

The synthesis of 5beta-Cholest-23-ene, (Z)- can be achieved using several methods. One of the most commonly used methods is the oxidation of cholesterol using potassium permanganate. This method involves the use of a strong oxidizing agent to convert the cholesterol molecule into 5beta-Cholest-23-ene, (Z)-. Another method involves the use of enzymes such as cholesterol oxidase or cholesterol dehydrogenase to catalyze the conversion of cholesterol into 5beta-Cholest-23-ene, (Z)-.

Scientific Research Applications

5beta-Cholest-23-ene, (Z)- has several important applications in scientific research. It has been found to have potent anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 5beta-Cholest-23-ene, (Z)- has been used in the development of novel drug delivery systems.

properties

CAS RN

14949-12-3

Product Name

5beta-Cholest-23-ene, (Z)-

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-4-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8-9,19-25H,6-7,10-18H2,1-5H3/b9-8-/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

USMUKFZHEVHSLG-LOAZMKSDSA-N

Isomeric SMILES

C[C@H](C/C=C\C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

SMILES

CC(C)C=CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)C=CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

synonyms

(Z)-5β-Cholest-23-ene

Origin of Product

United States

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